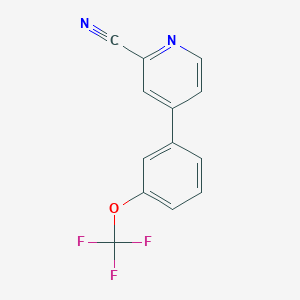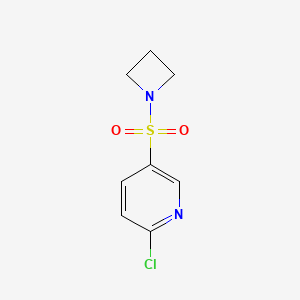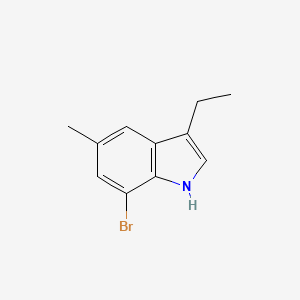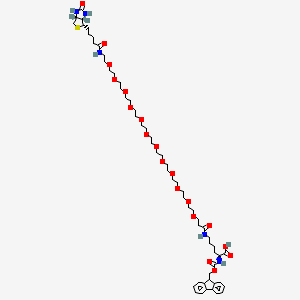
Fmoc-Lys (biotin-PEG12)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Lys (biotin-PEG12)-OH is a synthetic compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine amino acid, a polyethylene glycol (PEG) linker, and a biotin moiety. This compound is often used in biochemical and biotechnological applications due to its ability to facilitate the attachment of biotin to various molecules, enhancing their solubility and stability.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of biotinylated peptides.
Surface Chemistry: Facilitates the attachment of biotin to surfaces for various applications.
Biology
Protein Labeling: Used to label proteins with biotin for detection and purification.
Cell Imaging: Enhances the solubility and stability of biotinylated probes for cell imaging.
Medicine
Drug Delivery: Improves the solubility and stability of biotinylated drugs.
Diagnostics: Used in diagnostic assays to detect biotinylated molecules.
Industry
Biotechnology: Employed in the production of biotinylated enzymes and other biotechnological products.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys (biotin-PEG12)-OH typically involves several steps:
Fmoc Protection: The lysine amino acid is first protected with the Fmoc group to prevent unwanted reactions during subsequent steps.
PEGylation: A PEG12 linker is attached to the lysine residue. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Biotinylation: The biotin moiety is then attached to the PEGylated lysine. This step may also use coupling reagents to facilitate the reaction.
Deprotection: Finally, the Fmoc group is removed under basic conditions, typically using piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are often employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biotin moiety.
Reduction: Reduction reactions may target the disulfide bonds in biotin.
Substitution: The PEG linker can participate in substitution reactions, allowing for the attachment of various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Oxidized biotin derivatives.
Reduction: Reduced biotin derivatives.
Substitution: Substituted PEG derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-N-Lys-(PEG4-biotin)-OH-(acid): Similar structure but with a shorter PEG linker.
Fmoc-N-Lys-(PEG12)-OH-(acid): Lacks the biotin moiety.
Fmoc-N-Lys-(biotin)-OH-(acid): Lacks the PEG linker.
Uniqueness
Fmoc-Lys (biotin-PEG12)-OH is unique due to its combination of a long PEG linker and a biotin moiety, which provides enhanced solubility, stability, and binding affinity compared to similar compounds with shorter PEG linkers or without biotin.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) involves the coupling of Fmoc-N-Lysine with a PEG12-biotin linker, followed by deprotection of the Fmoc group and subsequent coupling with an acid. The PEG12-biotin linker provides a biotin moiety for affinity purification and the acid group allows for conjugation to other molecules.", "Starting Materials": [ "Fmoc-N-Lysine", "PEG12-biotin linker", "Acid" ], "Reaction": [ "Coupling of Fmoc-N-Lysine with PEG12-biotin linker using standard peptide coupling reagents and conditions", "Deprotection of Fmoc group using a suitable reagent, such as piperidine", "Coupling of deprotected Fmoc-N-Lysine-PEG12-biotin with acid using standard peptide coupling reagents and conditions" ] } | |
CAS-Nummer |
1334172-65-4 |
Molekularformel |
C38H51N5O9S |
Molekulargewicht |
753.9 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C38H51N5O9S/c44-33(15-6-5-14-32-35-31(24-53-32)41-37(48)43-35)40-18-20-51-22-21-50-19-16-34(45)39-17-8-7-13-30(36(46)47)42-38(49)52-23-29-27-11-3-1-9-25(27)26-10-2-4-12-28(26)29/h1-4,9-12,29-32,35H,5-8,13-24H2,(H,39,45)(H,40,44)(H,42,49)(H,46,47)(H2,41,43,48) |
InChI-Schlüssel |
HJDZOFSHRWNYIO-UHFFFAOYSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Verwandte CAS-Nummern |
1334172-65-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)
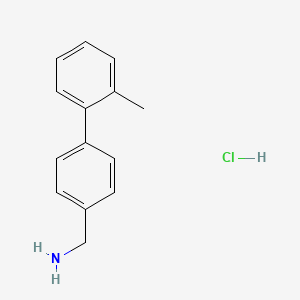

![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)


![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)
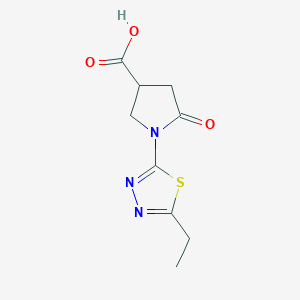
![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)
